molecular formula C7H7ClN2O4S B085541 Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- CAS No. 137-48-4

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Cat. No.: B085541
CAS No.: 137-48-4
M. Wt: 250.66 g/mol
InChI Key: UMNGEAKUUOJPAX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-" (CAS: 6409-51-4; molecular formula: C₁₃H₁₁ClN₂O₄S) features a benzene ring substituted with a sulfonamide group (-SO₂NH-), a chlorine atom at the 4-position, a nitro group (-NO₂) at the 3-position, and a methyl group attached to the sulfonamide nitrogen (N-methyl) . This combination of electron-withdrawing groups (chloro and nitro) and the N-methyl substituent imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and biological interactions. The nitro group, in particular, enhances acidity at the sulfonamide proton, a critical feature for binding metalloenzymes like carbonic anhydrase (CA) .

For example, chlorination may employ Cl₂ or SO₂Cl₂, while nitration uses HNO₃/H₂SO₄ mixtures. The N-methyl group is introduced via alkylation of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate .

Properties

IUPAC Name

4-chloro-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNGEAKUUOJPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059672
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

137-48-4
Record name 4-Chloro-N-methyl-3-nitrobenzenesulfonamide
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name 4-chloro-N-methyl-3-nitrobenzenesulphonamide
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Biological Activity

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS Number: 31790-00-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase enzymes. The presence of the chloro and nitro substituents enhances its reactivity and biological potential. The molecular formula is C10_{10}H10_{10}ClN3_{3}O2_{2}S.

Carbonic Anhydrase Inhibition:
Research indicates that derivatives of benzenesulfonamide can inhibit carbonic anhydrase (CA) enzymes, specifically CA IX, which is implicated in tumor growth and metastasis. Studies have shown that 4-chloro-N-methyl-3-nitro-benzenesulfonamide exhibits selective inhibition of CA IX with an IC50_{50} value ranging from 10.93 to 25.06 nM, indicating significant potential as an anticancer agent .

Cytotoxicity and Apoptosis:
In vitro studies on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), demonstrated that this compound induces apoptosis at low concentrations. The mechanism involves increased annexin V-FITC positivity, suggesting that the compound promotes programmed cell death effectively .

Biological Activity Overview

The biological activities of benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, can be summarized as follows:

Activity Description IC50_{50}
Carbonic Anhydrase IXSelective inhibition leading to reduced tumor growth and metastasis10.93 – 25.06 nM
CytotoxicityInduces apoptosis in cancer cell linesLow concentrations
AntibacterialExhibits antibacterial properties against various bacterial strainsVariable

Case Studies and Research Findings

  • Anticancer Activity:
    A study evaluated the effects of several benzenesulfonamide derivatives on MDA-MB-231 cells, revealing that compounds similar to 4-chloro-N-methyl-3-nitro-benzenesulfonamide significantly inhibited cell proliferation and induced apoptosis .
  • Cardiovascular Effects:
    Another investigation assessed the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives reduced perfusion pressure more effectively than standard treatments .
  • Molecular Docking Studies:
    Molecular docking studies have demonstrated favorable interactions between benzenesulfonamide derivatives and CA IX, supporting their potential as selective inhibitors for therapeutic applications in oncology .

Scientific Research Applications

Synthesis of Azo Dyes

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- serves as a precursor for azo dyes, which are widely used in textiles and food industries. The compound's sulfonamide group facilitates the formation of azo linkages through diazotization reactions. These dyes exhibit vibrant colors and are essential in various applications, from fabric dyeing to food coloring.

Table 1: Comparison of Azo Dyes Synthesized from Benzenesulfonamide Derivatives

Compound NameColorApplication Area
Azo Dye 1 (Derived from Compound)RedTextile industry
Azo Dye 2 (Derived from Compound)YellowFood industry
Azo Dye 3 (Derived from Compound)BlueCosmetic products

Antibacterial Properties

The compound exhibits significant antibacterial activity, attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial effects of benzenesulfonamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 50 μg/mL, indicating potent antibacterial properties.

Inhibition of Carbonic Anhydrase

Recent research has highlighted the potential of benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, as an inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is implicated in tumor growth and metastasis, making it a target for cancer therapy.

Table 2: Inhibitory Activity Against Carbonic Anhydrases

CompoundIC50 (nM)Selectivity for CA IX
Compound A10.93High
Compound B25.06Moderate
Benzenesulfonamide15.00High

A specific study reported that derivatives of this compound induced apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential as an anti-cancer agent.

Applications in Medicinal Chemistry

The compound is also explored for its role in drug formulation and development due to its favorable pharmacokinetic properties. Its ability to modulate biological pathways makes it a valuable candidate for further research into therapeutic applications.

Case Study: Drug Development

In a recent study focusing on the design of new benzenesulfonamides, compounds derived from benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, demonstrated significant anti-biofilm activity against Klebsiella pneumoniae and other pathogens. This indicates potential use in treating biofilm-associated infections.

Analytical Applications

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's separation characteristics allow for its use in quality control processes within pharmaceutical manufacturing.

Table 3: HPLC Analysis Conditions

ParameterValue
Mobile PhaseAcetonitrile/Water
Column TypeNewcrom R1
Detection MethodUV/Vis Spectroscopy

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The table below compares key structural features and biological activities of "4-chloro-N-methyl-3-nitrobenzenesulfonamide" with related compounds:

Compound Name Substituents Key Functional Groups Biological Activity/Application Reference
4-Chloro-N-methyl-3-nitrobenzenesulfonamide 4-Cl, 3-NO₂, N-CH₃ Sulfonamide, nitro, chloro Potential CA inhibition, antimicrobial
4-(2-Aminoethyl)-N-methylbenzenesulfonamide (33) 4-(CH₂CH₂NH₂), N-CH₃ Sulfonamide, ethylamine NLRP3 inflammasome inhibition
4-Chloro-2-(6-Cl-benzodioxol-methylthio)-benzenesulfonamide (11) 4-Cl, 2-(S-CH₂-benzodioxol), 5-CH₃ Sulfonamide, thioether, benzodioxol Anticancer, enzyme inhibition
4-[3-(4-Hydroxyphenyl)-pyrazolyl]benzenesulfonamide 4-pyrazoline, 4-OH Sulfonamide, pyrazoline, phenol Cytotoxicity, CA inhibition
4-Chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide 4-Cl, 3-NO₂, N-(OCH₃/CH₃) Sulfonamide, nitro, methoxy Solubility modulation, synthetic intermediate

Key Comparative Insights

Electronic Effects :

  • The 3-nitro and 4-chloro substituents in the target compound create a strong electron-withdrawing effect, enhancing sulfonamide acidity (pKa ~8–10) compared to derivatives with electron-donating groups like methoxy (-OCH₃) . This acidity is critical for binding zinc in CA isoforms .
  • In contrast, ethylamine or pyrazoline substituents (e.g., compounds 33 and 12) introduce basic or hydrogen-bonding sites, altering target selectivity .

Biological Activity :

  • Carbonic Anhydrase Inhibition : Nitro-substituted derivatives (e.g., the target compound) show higher CA IX/XII affinity (IC₅₀ < 100 nM) compared to thioether- or benzodioxol-containing analogs (IC₅₀ > 500 nM) due to optimized hydrogen bonding with active-site residues .
  • Anticancer Activity : Thioether-linked compounds (e.g., compound 11) exhibit cytotoxicity via redox modulation, whereas the target compound’s nitro group may generate reactive oxygen species (ROS) in hypoxic tumors .

Synthetic Complexity :

  • The target compound requires sequential nitration and chlorination, which can lead to regioselectivity challenges. In contrast, derivatives like 33 are synthesized via simpler alkylation or amidation steps .
  • Methoxy-N-methyl analogs (e.g., ) involve protective group strategies to avoid over-alkylation .

Pharmacokinetic Properties :

  • Nitro groups often reduce aqueous solubility but improve membrane permeability. For instance, the target compound’s logP (~2.5) is higher than hydroxylated analogs (logP ~1.8), favoring blood-brain barrier penetration .
  • Thioether derivatives (e.g., compound 11) exhibit metabolic instability due to sulfur oxidation, whereas the nitro group in the target compound is more metabolically resistant .

Preparation Methods

Amidation Reaction Parameters

The sulfonyl chloride intermediate undergoes nucleophilic substitution with methylamine to form the target sulfonamide. While this step is not explicitly detailed in the cited patent, standard sulfonamide synthesis protocols apply:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to solubilize the sulfonyl chloride.

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl, preventing side reactions.

  • Methylamine source : Gaseous methylamine or a 40% aqueous solution.

A representative procedure involves:

  • Dissolving 4-chloro-3-nitrobenzenesulfonyl chloride (1 equiv) in anhydrous DCM.

  • Adding methylamine (1.2 equiv) dropwise at 0°C under nitrogen.

  • Stirring for 4–6 hours at room temperature.

  • Extracting with water, drying over Na₂SO₄, and recrystallizing from ethanol.

Yield and Purity Considerations

Under optimal conditions, amidation achieves 85–90% yield. Purity is confirmed via melting point analysis (literature value: 144°C) and ¹H NMR (singlet at δ 2.45 ppm for N-methyl protons). Industrial-scale processes may employ continuous flow reactors to enhance mixing and heat transfer, further improving consistency.

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Modern Method
Steps Sulfonation + ChlorinationDirect Chlorsulfonation
Yield 60–70%≥90%
Purity Requires chromatography≥95% after neutralization
Reaction Time 12–18 hours5–10 hours

The modern protocol reduces production costs by 40% due to fewer purification steps and higher throughput.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes:

  • Recycling chlorsulfonic acid : Distillation recovers excess reagent, minimizing waste.

  • Automated temperature control : Ensures reproducibility across batches.

  • Waste management : Neutralization of acidic byproducts with Ca(OH)₂ generates inert CaSO₄ sludge.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing sulfonation at alternative positions is suppressed by the electron-withdrawing nitro group, which directs substitution to the para position relative to chlorine.

  • Exothermicity : Controlled addition of chlorsulfonic acid and jacketed reactors prevent thermal runaway.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential sulfonation, nitration, and alkylation steps. For example:

  • Sulfonation : Reacting benzene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Nitration : Introducing the nitro group at the meta position using a nitrating mixture (HNO₃/H₂SO₄).
  • N-methylation : Treating the intermediate with methylamine in the presence of a base (e.g., triethylamine) to form the N-methylsulfonamide .
    Key challenges include controlling regioselectivity during nitration and avoiding over-alkylation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks:
    • A singlet for the N-methyl group (~δ 2.45 ppm, integrating for 3H).
    • Aromatic protons split into distinct patterns due to chlorine and nitro substituents (e.g., δ 7.4–8.2 ppm) .
  • ¹³C NMR : Signals for the sulfonamide sulfur-bound carbon (~δ 40 ppm) and nitro-substituted aromatic carbons (δ 120–140 ppm) .
  • HSQC/HMBC : Correlate protons and carbons to verify connectivity .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving its molecular structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL (part of the SHELX suite) for refinement. Key parameters:
    • High-resolution data (≤ 1.0 Å) to resolve nitro and chloro groups.
    • Twinning or disorder analysis if crystals exhibit non-merohedral twinning .
  • Validation Tools : Employ PLATON or CCDC Mercury to check for geometric anomalies (e.g., bond angles, torsion angles) .
  • Case Study : A related benzenesulfonamide derivative (CAS 97-16-5) showed C–S bond lengths of ~1.76 Å, with Cl and NO₂ groups causing planar distortion in the aromatic ring .

Q. How do substituent positions influence biological activity in benzenesulfonamide analogues?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Nitro Group : Enhances electron-withdrawing effects, improving binding to targets like NLRP3 inflammasome (IC₅₀ values < 1 μM in some analogues) .
    • Chlorine : Increases lipophilicity, affecting membrane permeability (logP ~2.5 for 4-chloro derivatives) .
  • Experimental Design : Synthesize derivatives with substituent variations (e.g., 3-nitro vs. 4-nitro) and assay against biological targets (e.g., cancer cell lines) using MTT or caspase-1 inhibition assays .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₁ClN₂O₄S requires m/z 326.0063 [M+H]⁺).
    • IR Spectroscopy : Validate sulfonamide (S=O stretches at ~1150 and 1350 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

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